![molecular formula C5H4ClN5 B1242692 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine CAS No. 21323-71-7](/img/structure/B1242692.png)
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and related compounds often involves nucleophilic displacement reactions. For example, the synthesis of related 5-substituted 7-methyl-s-triazolo and tetrazolo pyrimidines has been accomplished by the nucleophilic displacement of corresponding chloro compounds, showcasing a general approach for modifying the triazolopyrimidine core (Kanō & Makisumi, 1958).
Molecular Structure Analysis
The structural integrity and characteristics of triazolopyrimidine derivatives, including the one of interest, have been confirmed through various analytical techniques, such as single-crystal X-ray diffraction. This method has helped in understanding the molecular configuration and stability of these compounds (Tang et al., 2014).
Chemical Reactions and Properties
This compound can undergo various chemical transformations, including nucleophilic substitution reactions that allow for the introduction of diverse functional groups. This versatility makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activities (Biagi et al., 2003).
Physical Properties Analysis
The physical properties of triazolopyrimidine derivatives, such as solubility and crystalline structure, are critical for their application in drug development. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in two crystal environments, providing insights into its interaction potential and stability (Canfora et al., 2010).
Chemical Properties Analysis
The chemical behavior of this compound under various conditions can reveal its reactivity and functional group compatibility. Studies have shown that triazolopyrimidines can participate in halogen-metal exchange reactions and serve as versatile intermediates for further chemical modifications, highlighting their reactivity and potential for generating diverse derivatives (Tanji et al., 1991).
Scientific Research Applications
Synthesis and Characterization
- The compound has been used as an intermediate in the synthesis of various heterocyclic compounds. For instance, Sugimoto and Matsuura (1977) described the synthesis of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines starting from triazolopyrimidines similar to 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (Sugimoto & Matsuura, 1977).
- Biagi et al. (2003) reported the synthesis and characterization of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers, highlighting their utility as reaction intermediates (Biagi et al., 2003).
Anticancer Potential
- A study by Kanō and Makisumi (1958) explored the synthesis of 5-substituted 7-methyl-s-triazolo and tetrazolo pyrimidines from chloro compounds like this compound for screening their antimetabolite and anticancer activity (Kanō & Makisumi, 1958).
Chemical Reactions and Transformations
- The paper by Tanji et al. (1991) discussed the halogen-metal exchange reaction of 5-halo-3H-1,2,3-triazolo[4,5-d]pyrimidines with butyllithium, showing the versatility of compounds like this compound in chemical transformations (Tanji et al., 1991).
Pharmacological Studies
- In pharmacological contexts, compounds derived from this compound have been evaluated for their affinity towards various receptors. For example, Betti et al. (1998) prepared derivatives of 1,2,3-triazolo[4,5-d]pyrimidine and assessed their affinity towards A1 adenosine receptors, indicating potential therapeutic applications (Betti et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound’s action is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This suggests that the compound could be a potent anti-cancer agent.
properties
IUPAC Name |
7-chloro-3-methyltriazolo[4,5-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLGKTNNLQRDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425866 | |
Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21323-71-7 | |
Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research regarding 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine?
A1: The research primarily investigates the reactivity of this compound with various nucleophiles. The studies aim to understand how different nucleophiles substitute the chlorine atom at the 7-position of the triazolo[4,5-d]pyrimidine ring system [, , ]. This type of reaction is important for synthesizing a variety of substituted triazolo[4,5-d]pyrimidine derivatives, which could potentially possess diverse biological activities.
Q2: Why is the reactivity of this compound with nucleophiles important?
A2: This reactivity is important because it allows for the synthesis of a library of compounds with different substituents at the 7-position [, , ]. By introducing different functional groups, researchers can explore how these modifications affect the chemical and biological properties of the resulting triazolo[4,5-d]pyrimidine derivatives.
Q3: Are there any specific examples of nucleophiles reacting with this compound mentioned in the research?
A3: While the provided abstracts do not specify the exact nucleophiles used, they mention the general reaction of this compound with a "nucleophile" [, , ]. This suggests that various nucleophiles, such as amines, alcohols, or thiols, could be employed to substitute the chlorine atom. The specific nucleophiles and reaction conditions would likely be detailed in the full text of the research articles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.